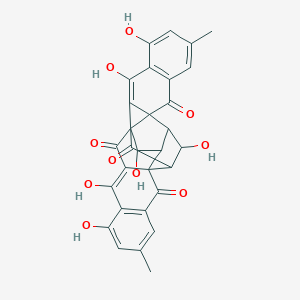

Rugulosin

Description

Rugulosin is a natural product found in Ophiocordyceps sinensis and Sydowia polyspora with data available.

Properties

IUPAC Name |

8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPVUTXKUGISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21884-45-7, 23537-16-8 | |

| Record name | Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUGULOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RUGULOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Biological activity of Rugulosin as a mycotoxin

Biological Activity of Rugulosin as a Mycotoxin: An In-Depth Technical Guide

Executive Summary

Rugulosin is a bis-anthraquinoid mycotoxin produced primarily by Penicillium rugulosum, P. tardum, and various Talaromyces species. Structurally related to the highly hepatotoxic luteoskyrin, rugulosin possesses a unique cage-like dimeric architecture derived from emodin. While it exhibits significant antibacterial and antitumor properties in vitro, its application is severely limited by its hepatotoxicity and potential carcinogenicity. This guide provides a technical analysis of rugulosin’s molecular mechanisms, toxicological profile, and experimental protocols for researchers investigating fungal secondary metabolites.

Chemical & Physical Properties

Rugulosin (

| Property | Description |

| IUPAC Name | (1S,2R,3S,4R,5S,6R,7S,8R)-1,4,5,8-tetrahydroxy-2,6-dimethyl-1,2,3,4,5,6,7,8-octahydro-9,10-anthraquinone dimer |

| Molecular Weight | 542.49 g/mol |

| Structure | Bis-anthraquinone (Skyrin type) with a cage-like dimeric core. |

| Solubility | Soluble in acetone, ethyl acetate, dioxane, pyridine; insoluble in water and petroleum ether. |

| Stability | Decomposes upon exposure to strong light; stable in dark, dry conditions. |

| Key Functional Groups | Phenolic hydroxyls (chelating ability), Quinone moieties (redox active). |

Mechanisms of Action (MoA)

Rugulosin exerts its biological effects through three primary pathways: DNA intercalation, enzymatic inhibition, and mitochondrial uncoupling.

DNA Intercalation and RNA Polymerase Inhibition

Rugulosin binds to DNA, although with a lower affinity than luteoskyrin. The binding mechanism involves intercalation between base pairs, specifically favoring GC-rich regions. This physical obstruction prevents the progression of RNA polymerase, effectively halting transcription.

-

Specificity: High affinity for double-stranded DNA; does not bind significantly to RNA.

-

Consequence: Inhibition of mRNA synthesis leads to cell cycle arrest and apoptosis.

Mitochondrial Dysfunction

The quinone structure allows rugulosin to participate in redox cycling, but its primary mitochondrial toxicity stems from the uncoupling of oxidative phosphorylation.

-

Uncoupling: It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.

-

Swelling: Induces mitochondrial swelling and structural degradation, leading to ATP depletion and necrotic cell death.

Antibacterial Specificity

Rugulosin inhibits DNA gyrase in bacteria, preventing DNA supercoiling. It is selectively active against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) but shows poor activity against Gram-negatives due to cell wall impermeability.

Visualization: Mechanism of Action Pathway

Caption: Dual-pathway toxicity of Rugulosin involving nuclear transcription arrest and mitochondrial bioenergetic failure.

Toxicological Profile

Rugulosin is classified as a hepatotoxin and a potential carcinogen.[1] Its toxicity is generally considered to be lower than that of luteoskyrin (approx. 1/10th potency), but chronic exposure is dangerous.

Hepatotoxicity

-

Pathology: Causes fatty degeneration (steatosis), centrilobular necrosis, and liver cell enlargement.

-

Chronic Effects: Long-term feeding in mice (0.3 - 1.5 mg/5g diet) results in the formation of hyperplastic nodules and hepatocellular carcinoma.[1]

Cytotoxicity Data (In Vitro)

Rugulosin exhibits differential toxicity based on enantiomeric form and cell type.

| Cell Line / Model | Compound Form | Toxicity Metric | Value / Observation | Source |

| HeLa (Cervical Cancer) | (-)-Rugulosin | Cytotoxicity | High (3-10x > (+)-form) | Umeda et al. (1974) |

| HeLa (Cervical Cancer) | (+)-Rugulosin | Cytotoxicity | Moderate | Umeda et al. (1974) |

| Mice (DDD Strain) | (+)-Rugulosin | Lethality (Chronic) | Death in 1-3 weeks (1.5mg/day) | Umeda et al. (1974) |

| Ehrlich Ascites | Rugulosin | Antitumor | Inhibition of tumor growth | N/A |

Experimental Protocols

Extraction and Purification Workflow

Objective: Isolate high-purity rugulosin from fungal culture (P. rugulosum).

-

Cultivation: Inoculate P. rugulosum on Czapek-Dox medium or malt extract agar. Incubate at 25°C for 14–21 days until mycelium is pigmented.

-

Extraction:

-

Harvest mycelial mat.

-

Dry at low temperature (<40°C) or lyophilize.

-

Extract with Acetone or Ethyl Acetate in a Soxhlet apparatus for 4 hours.

-

-

Purification:

-

Concentrate extract under reduced pressure.

-

Column Chromatography: Use Sephadex LH-20 or Silica Gel.

-

Mobile Phase: Benzene:Acetone (4:1) or Methanol:Chloroform gradients.

-

Crystallization: Recrystallize fractions from methanol or acetone-ether.

-

Visualization: Extraction Workflow

Caption: Step-by-step workflow for isolating Rugulosin from fungal biomass.

DNA Binding Assay (Spectral Shift Method)

Objective: Determine the binding affinity (

Reagents:

-

Rugulosin stock (1 mM in DMSO).

-

CT-DNA stock (in 10 mM Tris-HCl, pH 7.4).

-

UV-Vis Spectrophotometer.

Protocol:

-

Baseline: Measure the absorption spectrum of Rugulosin (20 µM) in buffer from 200–600 nm. Note the

(approx. 389 nm or 254 nm depending on solvent). -

Titration: Add incremental amounts of CT-DNA (0–100 µM bp) to the sample cuvette. Maintain constant Rugulosin concentration by adding stock to the DNA titrant or using corrections.

-

Observation: Observe hypochromism (decrease in absorbance) and bathochromic shift (red shift) at

. These indicate intercalation.[2] -

Calculation: Use the Scatchard equation or Benesi-Hildebrand plot:

Where

Therapeutic Potential vs. Risk

While rugulosin shows promise as a "lead compound" due to its potent inhibition of bacterial DNA gyrase and specific antitumor activity, its therapeutic index is narrow.

-

Drug Development: Current research focuses on semi-synthetic derivatives that retain the cage-like pharmacophore (essential for DNA binding) while reducing mitochondrial toxicity (associated with the quinone redox activity).

-

Safety: Due to hepatocarcinogenicity, rugulosin itself is unlikely to become a drug but serves as a critical tool compound for studying bis-anthraquinone interactions with nucleic acids.

References

-

Umeda, M., Saito, M., & Shibata, S. (1974). Comparison of cytotoxic effects of various anthraquinonoids on cultured mammalian cells. Japanese Journal of Experimental Medicine.

-

Bouhet, J. C., et al. (1976). Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom. Journal of Agricultural and Food Chemistry.

-

Ueno, Y., et al. (1971). Toxicological approaches to the metabolites of Fusaria. II. Isolation of fusarenon-X from the culture filtrate of Fusarium nivale Fn 2B. Japanese Journal of Experimental Medicine. (Context on Mycotoxin extraction protocols).

-

Stark, A. A. (1980). Mutagenicity and carcinogenicity of mycotoxins: DNA binding as a possible mode of action. Annual Review of Microbiology.

-

Cayman Chemical. (-)-Rugulosin Product Information and Toxicity Data.

Sources

A Technical Guide to the Molecular Mechanisms of Rugulosin-Induced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rugulosin, a bis-anthraquinone mycotoxin produced by various Penicillium species, poses a significant health risk due to its contamination of staple grains like rice and maize.[1] Its primary toxicological impact is centered on the liver, where it acts as a potent hepatotoxin and a weak hepatocarcinogen.[1][2] This guide provides an in-depth exploration of the core molecular mechanisms underpinning rugulosin's hepatotoxicity. We will dissect the intricate interplay between mitochondrial dysfunction, oxidative stress, genotoxicity, and the subsequent induction of apoptotic cell death. This document is designed to serve as a technical resource, offering not only mechanistic insights but also detailed, field-proven experimental protocols for investigating each facet of rugulosin-induced liver injury.

The Central Role of Hepatic Accumulation

The hepatotoxic effects of rugulosin are fundamentally linked to its preferential accumulation within the liver.[1] Following exposure, rugulosin is concentrated in the mitochondrial and microsomal fractions of hepatocytes.[1] This subcellular targeting is the initiating event that triggers a cascade of cytotoxic processes, making the mitochondrion the primary battlefield in rugulosin-induced liver damage.

Core Mechanism I: Mitochondrial Dysfunction

The accumulation of rugulosin within mitochondria directly sabotages their function, leading to a profound cellular energy crisis. This disruption is a cornerstone of its toxicity.

Mechanistic Insight: The Bioenergetic Collapse

Rugulosin impairs the mitochondrial electron transport chain (ETC), the primary engine of ATP synthesis. This interference disrupts the electrochemical gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm). A collapse in ΔΨm cripples the cell's ability to produce ATP, leading to energy depletion and creating conditions ripe for further cellular damage.[3][4] This functional depression is a direct contributor to the observed hepatocellular necrosis.[1]

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A reliable method to quantify rugulosin's impact on mitochondrial health is to measure ΔΨm using a ratiometric fluorescent dye like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization.

Protocol Steps:

-

Cell Culture: Plate human hepatoma cells (e.g., HepG2 or HepaRG) or primary human hepatocytes in a 96-well, black-walled, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of rugulosin (e.g., 1-100 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time course (e.g., 12, 24, or 48 hours). Include a positive control such as CCCP (a known mitochondrial uncoupler).

-

JC-1 Staining:

-

Prepare a 5 µg/mL JC-1 working solution in pre-warmed cell culture medium.

-

Remove the compound-containing media from the wells and wash once with Phosphate-Buffered Saline (PBS).

-

Add 100 µL of the JC-1 working solution to each well.

-

Incubate the plate for 30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Fluorescence Measurement:

-

Remove the JC-1 staining solution and wash cells twice with PBS.

-

Add 100 µL of PBS or culture medium to each well.

-

Measure fluorescence using a multi-mode plate reader.

-

Red Fluorescence (Aggregates): Excitation ~560 nm / Emission ~595 nm.

-

Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.

-

-

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.

Caption: Experimental workflow for assessing mitochondrial membrane potential.

Core Mechanism II: Induction of Oxidative Stress

Mitochondrial dysfunction and oxidative stress are inextricably linked processes in toxicology.[3] The damaged ETC becomes a major source of intracellular reactive oxygen species (ROS), tipping the cellular redox balance towards a state of oxidative stress.

Mechanistic Insight: The ROS Cascade

The impairment of the ETC by rugulosin causes electrons to "leak" and prematurely react with molecular oxygen, generating superoxide anions (O₂⁻). These are rapidly converted to other ROS, such as hydrogen peroxide (H₂O₂). This surge in ROS overwhelms the cell's endogenous antioxidant defenses (e.g., superoxide dismutase, catalase, glutathione peroxidase).[5][6] The excess ROS then inflict widespread damage on vital macromolecules, including lipids (lipid peroxidation), proteins (protein carbonylation), and nucleic acids, further exacerbating cellular injury.[3]

Experimental Protocol: Measurement of Intracellular ROS

The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a standard tool for detecting global ROS levels. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol Steps:

-

Cell Culture & Treatment: Follow steps 1 and 2 from the ΔΨm protocol.

-

DCFH-DA Staining:

-

Prepare a 10 µM DCFH-DA working solution in serum-free medium.

-

Remove treatment media, wash cells once with PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate for 45 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Remove the staining solution and wash cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure fluorescence intensity using an appropriate plate reader (Excitation ~485 nm / Emission ~535 nm).

-

-

Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates an increase in intracellular ROS production.

Caption: Pathway from mitochondrial dysfunction to oxidative stress.

Core Mechanism III: Genotoxicity and DNA Damage

Rugulosin exhibits genotoxic properties through two primary avenues: direct interaction with DNA and indirect damage via oxidative stress.

Mechanistic Insight: A Two-Pronged Attack on the Genome

Rugulosin can form complexes with cellular DNA, physically obstructing the machinery of replication, transcription, and repair.[1] This direct interference can lead to DNA strand breaks and genomic instability. Concurrently, the ROS generated from mitochondrial dysfunction can oxidize DNA bases, with the formation of 8-hydroxy-2'-deoxyguanosine (8-oxodG) being a common lesion, leading to mutations if not properly repaired.[7][8] This DNA damage serves as a critical signal for the cell to initiate apoptosis.[9][10]

Experimental Protocol: Single-Cell Gel Electrophoresis (Comet Assay)

The Comet Assay is a sensitive and direct method for detecting DNA strand breaks in individual cells. Damaged DNA, containing breaks and fragments, migrates further in an electric field, forming a "comet tail" when visualized.

Protocol Steps:

-

Cell Culture & Treatment: Expose hepatocytes to rugulosin as previously described. Harvest cells via trypsinization and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.

-

Slide Preparation:

-

Mix a small volume of the cell suspension (e.g., 10 µL) with low-melting-point agarose (e.g., 100 µL at 37°C).

-

Quickly pipette the mixture onto a specially coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slide on a cold surface for 10 minutes.

-

-

Cell Lysis: Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.

-

Neutralization & Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

-

Visualization & Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Use specialized image analysis software to quantify the extent of DNA damage. Common metrics include "% DNA in Tail" and "Tail Moment." An increase in these parameters signifies greater DNA damage.

-

Caption: Workflow for the Single-Cell Gel Electrophoresis (Comet Assay).

The Culmination: Induction of Apoptosis

The combined insults of energy depletion, severe oxidative stress, and irreparable DNA damage converge to trigger programmed cell death, or apoptosis.[11] This is a controlled mechanism to eliminate damaged cells and prevent further harm, such as inflammation that would result from necrotic cell death.

Mechanistic Insight: Activating the Death Program

Mitochondrial damage can initiate the "intrinsic" apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of enzymes called caspases (specifically caspase-9 and the executioner caspase-3), which dismantle the cell in an orderly fashion. Oxidative stress and DNA damage can also feed into this pathway, ensuring the cell's demise.

Experimental Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for quantifying apoptosis. It uses two stains to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Annexin V: Binds to phosphatidylserine (PS), which flips to the outer leaflet of the cell membrane during early apoptosis.

-

Propidium Iodide (PI): A DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol Steps:

-

Cell Culture & Treatment: Treat and harvest cells as previously described.

-

Cell Staining:

-

Wash the harvested cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add additional 1X Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer within one hour.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells (often considered an artifact in this assay). An increase in the percentage of Annexin V-positive cells indicates induction of apoptosis by rugulosin.

-

Summary of In Vitro Findings and In Vivo Correlation

The in vitro assays described provide a clear, multi-faceted picture of rugulosin's hepatotoxicity at the cellular level.

| Assay | Parameter Measured | Expected Result with Rugulosin | Core Mechanism Implicated |

| JC-1 Assay | Mitochondrial Membrane Potential (ΔΨm) | Decrease in Red/Green Fluorescence Ratio | Mitochondrial Dysfunction |

| DCFH-DA Assay | Intracellular Reactive Oxygen Species (ROS) | Increased Fluorescence | Oxidative Stress |

| Comet Assay | DNA Strand Breaks | Increased % DNA in Tail / Tail Moment | Genotoxicity |

| Annexin V/PI Assay | Phosphatidylserine Externalization / Membrane Integrity | Increased Percentage of Annexin V+ Cells | Apoptosis |

These cellular mechanisms are consistent with observations from in vivo animal studies. Chronic exposure of male mice to rugulosin in their diet leads to acute hepatic injury characterized by fatty degeneration and liver cell necrosis.[2] Over longer periods (500-700 days), rugulosin induces hyperplastic liver nodules and, in some cases, hepatocellular carcinoma, confirming its status as a weak hepatocarcinogen.[2]

Conclusion and Future Perspectives

The hepatotoxicity of rugulosin is a multi-pronged assault on the hepatocyte, initiated by its accumulation in mitochondria. The resulting bioenergetic failure triggers a cascade of oxidative stress and genotoxicity, which collectively drive the cell towards apoptosis. The experimental workflows detailed in this guide provide a robust framework for researchers to dissect these mechanisms and evaluate potential therapeutic interventions.

Future research should focus on identifying the specific molecular targets of rugulosin within the electron transport chain and elucidating the precise signaling pathways that link DNA damage to the activation of the apoptotic machinery in response to this mycotoxin. A deeper understanding of these processes is critical for assessing the risks of dietary rugulosin exposure and developing strategies to mitigate its harmful effects.

References

- Rugulosin - Grokipedia. (URL: )

- Ueno, I., et al. (1981). Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from penicillium species: preliminary surveys in mice. PubMed. (URL: )

- Li, S., et al. (2021). Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics. PubMed Central. (URL: )

-

Lawless, M., et al. (2024). De-Risking Clinical Hepatotoxicity in Early Drug Discovery. YouTube. (URL: [Link])

-

Wang, Y., et al. (2022). Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database. PubMed Central. (URL: [Link])

-

Sánchez-Valle, V., et al. (2012). Role of Oxidative Stress in Liver Disorders. MDPI. (URL: [Link])

-

Al-Harbi, N. O., et al. (2023). Different Experimental Models for Hepatotoxicity; A Review. Journal of Pharmaceutical Research International. (URL: [Link])

-

Li, S., et al. (2021). Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics. PubMed. (URL: [Link])

-

Wang, Y., et al. (2022). Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database. Frontiers in Pharmacology. (URL: [Link])

-

Donato, M. T., et al. (2021). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. (URL: [Link])

-

Hewitt, W. R., et al. (2019). Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. PubMed Central. (URL: [Link])

-

Liu, J., et al. (2022). Crocetin Protected Human Hepatocyte LO2 Cell From TGF-β-Induced Oxygen Stress and Apoptosis but Promoted Proliferation and Autophagy via AMPK/m-TOR Pathway. PubMed Central. (URL: [Link])

-

Walton, R., et al. (2019). Mitochondrial dysfunction and liver disease: role, relevance, and potential for therapeutic modulation. PubMed Central. (URL: [Link])

-

Jaeschke, H., et al. (2014). Experimental models of hepatotoxicity related to acute liver failure. PubMed Central. (URL: [Link])

-

Chen, Z., et al. (2023). Oxidative Stress in Liver Pathophysiology and Disease. PubMed Central. (URL: [Link])

-

Godoy, P., et al. (2013). In vitro models for liver toxicity testing. PubMed Central. (URL: [Link])

-

S-Acosta, C. D., et al. (2021). Oxidative Stress, Genomic Integrity, and Liver Diseases. MDPI. (URL: [Link])

-

G-Bermudez, D., et al. (1990). Daunorubicin-induced DNA lesions in isolated rat hepatocytes and mammary epithelial cells. Carcinogenesis. (URL: [Link])

-

Wang, Y., et al. (2022). Astragalus Polysaccharides and Saponins Alleviate Liver Injury and Regulate Gut Microbiota in Alcohol Liver Disease Mice. MDPI. (URL: [Link])

-

Wang, H., et al. (2022). Luteolin Alleviates AflatoxinB1-Induced Apoptosis and Oxidative Stress in the Liver of Mice through Activation of Nrf2 Signaling Pathway. MDPI. (URL: [Link])

-

Farghali, H., et al. (2017). In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotective Drugs. ResearchGate. (URL: [Link])

-

Gu, J., & Uprichard, S. L. (2013). Mechanism of Hepatocyte Apoptosis. PubMed Central. (URL: [Link])

-

The level of DNA damage in cells isolated from liver, stomach, and... ResearchGate. (URL: [Link])

-

In Vitro Hepatotoxicity Services. Eurofins Discovery. (URL: [Link])

-

Farghali, H., et al. (2017). In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotec. biomed.cas.cz. (URL: [Link])

-

Cichoż-Lach, H., & Michalak, A. (2014). Role of Oxidative Stress in Liver Health and Disease. PubMed Central. (URL: [Link])

-

Liang, Q., et al. (2009). Pyrrolizidine alkaloid clivorine-induced oxidative stress injury in human normal liver L-02 cells. ResearchGate. (URL: [Link])

-

Marques, P. E., et al. (2015). Hepatic DNA deposition drives drug-induced liver injury and inflammation in mice. PubMed. (URL: [Link])

-

Lim, E. J., et al. (2013). Effect of Immunosuppressive Agents on Hepatocyte Apoptosis Post-Liver Transplantation. PLOS One. (URL: [Link])

-

Kumar, S., et al. (2023). Mitochondrial Dysfunction-Associated Mechanisms in the Development of Chronic Liver Diseases. MDPI. (URL: [Link])

-

Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate. (URL: [Link])

-

K-Nishikimi, M., et al. (2001). Mechanism of staurospoine-induced apoptosis in murine hepatocytes. ResearchGate. (URL: [Link])

-

Dell'Anno, M., et al. (2023). Discovering the Protective Effects of Quercetin on Aflatoxin B1-Induced Toxicity in Bovine Foetal Hepatocyte-Derived Cells (BFH12). MDPI. (URL: [Link])

-

Jaeschke, H. (2003). Intrinsic versus Idiosyncratic Drug-Induced Hepatotoxicity—Two Villains or One? PubMed Central. (URL: [Link])

-

Hepatotoxicity Assay Kit. Indigo Biosciences. (URL: [Link])

-

Du, Z., et al. (2023). Effects of Astragaloside IV and Formononetin on Oxidative Stress and Mitochondrial Biogenesis in Hepatocytes. MDPI. (URL: [Link])

-

Qiu, W., et al. (2016). Inhibitory Effects of Dimethyllirioresinol, Epimagnolin A, Eudesmin, Fargesin, and Magnolin on Cytochrome P450 Enzyme Activities in Human Liver Microsomes. MDPI. (URL: [Link])

-

Z-Dimitrov, D., et al. (2006). Microcystin-LR induces oxidative DNA damage in human hepatoma cell line HepG2. Toxicology. (URL: [Link])

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from penicillium species: preliminary surveys in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Microcystin-LR induces oxidative DNA damage in human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatic DNA deposition drives drug-induced liver injury and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Hepatocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Genotoxicity and Carcinogenicity of Rugulosin

Executive Summary

Rugulosin is a bis-anthraquinoid mycotoxin produced primarily by Penicillium rugulosum, P. tardum, and P. variabile. Structurally characterized by a unique "cage-like" dimeric configuration, it shares significant physicochemical properties with the more potent hepatocarcinogen, luteoskyrin.[1]

This guide provides a rigorous technical analysis of Rugulosin’s toxicological profile, focusing on its specific mode of interaction with genomic material and its hepatocarcinogenic potential. Unlike simple intercalators, Rugulosin exhibits a metal-ion-dependent binding mechanism that selectively targets nucleic acids, leading to the inhibition of critical replication and transcription enzymes. While classified by IARC as Group 3 (inadequate evidence in humans), animal models confirm it as a hepatotoxin and weak carcinogen, necessitating precise handling and detection protocols in food safety and pharmaceutical research.

Part 1: Chemical Architecture & Stability

Structural Characterization

Rugulosin (

-

Chirality: (+)-Rugulosin is the optical isomer of (-)-Luteoskyrin.

-

Functional Groups: Contains multiple phenolic hydroxyl groups which act as chelation sites for divalent cations (specifically

). -

Solubility: Insoluble in water; soluble in acetone, dioxane, and alkaline solutions (due to phenol ionization).

The Chelation Hypothesis (Structure-Activity Relationship)

The toxicity of Rugulosin is not intrinsic to the molecule alone but is activated through metal-mediated bridging . The phenolic hydroxyls chelate

Part 2: Mechanistic Toxicology

Molecular Mechanism of Action

The genotoxic and cytotoxic effects of Rugulosin are driven by a tripartite mechanism:

-

Mg²⁺-Mediated DNA Binding:

-

Complex I (Specific): Forms on single-stranded DNA or polypurine sequences.[2] The pigment-metal units associate electrostatically with the polyphosphate chain, stabilized by hydrophobic stacking between the aromatic rings and purine bases.

-

Complex II (Non-specific): Adsorption of the polychelate complex onto the double-stranded DNA helix, causing conformational distortion.

-

-

Enzymatic Inhibition:

-

RNA Polymerase: The Rugulosin-Mg-DNA complex physically blocks the progression of RNA polymerase, halting transcription.

-

DNA Gyrase: Evidence suggests inhibition of bacterial DNA gyrase, preventing the relief of torsional strain during replication.[3]

-

-

Mitochondrial Accumulation & ROS:

-

Rugulosin preferentially accumulates in the liver mitochondria and microsomes.

-

It uncouples oxidative phosphorylation and generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and secondary DNA damage (8-OHdG formation).

-

Pathway Visualization

The following diagram illustrates the cascade from exposure to tumorigenesis.

Caption: Figure 1. Molecular pathogenesis of Rugulosin-induced hepatocarcinogenicity, highlighting the dual role of DNA binding and oxidative stress.

Part 3: Genotoxicity & Carcinogenicity Profile

Genotoxicity Data Summary

Rugulosin presents a "mixed" genotoxic profile. It is often negative in standard Ames tests due to bacterial cell wall impermeability to the bulky molecule, but positive in assays measuring DNA repair induction.

| Assay System | Organism/Strain | Result | Mechanistic Insight |

| Ames Test | S. typhimurium (TA98, TA100) | Negative/Equivocal | Poor membrane permeability; lacks specific activation in standard S9 mix. |

| Rec-Assay | Bacillus subtilis (H17 Rec+, M45 Rec-) | Positive | Indicates DNA damage requiring recombination repair. |

| Yeast Assay | Saccharomyces cerevisiae | Positive | Induces "petite" mutations (mitochondrial DNA damage). |

| UDS Assay | Mammalian Cells (In vitro) | Negative | Did not induce Unscheduled DNA Synthesis in some primary screenings. |

Carcinogenicity in Animal Models

-

Species: Mice (ddYS, DDD strains) and Rats.[4]

-

Target Organ: Liver.[4]

-

Pathology:

-

Potency: Considered a weak hepatocarcinogen .[1][4] Studies indicate its tumorigenic potency is approximately 1/10th that of Luteoskyrin.[4]

-

Tumor Promotion: The mechanism relies heavily on cytotoxicity-driven proliferation (promotion) rather than pure initiation.

Part 4: Experimental Protocols

Protocol 1: Modified Rec-Assay for Anthraquinoids

Standard Ames tests often yield false negatives for Rugulosin. The Rec-assay using B. subtilis is the preferred screening method.

Objective: Determine DNA damaging potential by comparing growth inhibition in recombination-proficient (

Reagents:

-

Strains: Bacillus subtilis H17 (

) and M45 ( -

Media: Nutrient Broth (NB), Muller-Hinton Agar.

-

Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

-

Culture Preparation: Inoculate H17 and M45 into NB; incubate overnight at 37°C with shaking.

-

Streak Plate Method:

-

Prepare dry Muller-Hinton agar plates.

-

Streak H17 and M45 radially from a central point (do not touch).

-

-

Compound Application:

-

Dissolve Rugulosin in DMSO to 10 mg/mL.

-

Apply a filter paper disk (8mm) saturated with 20-50 µL of solution to the starting point of the streaks.

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Analysis: Measure the length of the inhibition zone (mm).

-

Calculation: Difference = Zone(M45) - Zone(H17).

-

Interpretation: A difference > 5mm indicates positive DNA damage (the repair-deficient strain is more sensitive).

-

Caption: Figure 2. Workflow for the Bacillus subtilis Rec-Assay.

Protocol 2: In Vivo Hepatocarcinogenicity Assessment

Designed to detect weak hepatocarcinogens requiring chronic exposure.

Objective: Evaluate tumor induction in mice over a long-term feeding cycle.

Study Design:

-

Subjects: Male ddYS mice (higher susceptibility than females), 6 weeks old.

-

Group Size: N=50 (Treatment), N=50 (Control).

-

Duration: 500 - 700 days.[4]

Methodology:

-

Diet Preparation:

-

Purify Rugulosin from fungal culture (e.g., P. rugulosum).

-

Incorporate into basal diet at 0.3 to 0.75 mg per 5g diet (approx. 60-150 ppm).

-

Critical Control: Ensure homogeneous mixing to prevent "hotspots" of toxicity.

-

-

Administration: Ad libitum feeding. Monitor food consumption daily.

-

Interim Monitoring:

-

Weigh animals weekly.

-

Sacrifice satellite groups (n=3) at days 100, 300 to monitor liver histology (look for fatty degeneration).

-

-

Terminal Sacrifice:

-

At end of study (or upon signs of distress), euthanize all animals.

-

Histopathology: Fix liver in 10% formalin. Section and stain with H&E.

-

Scoring: Count Hyperplastic Nodules (HN) and Hepatocellular Carcinomas (HCC).

-

Self-Validating Check:

-

Positive Control: Include a group fed Luteoskyrin (known potent carcinogen) to validate strain sensitivity.

-

Negative Control: Basal diet only.

References

-

Ueno, Y., et al. (1980). Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from Penicillium species: preliminary surveys in mice. Journal of Toxicological Sciences. Link

-

Mori, H., et al. (1986). Genotoxicity of a variety of mycotoxins in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes. Cancer Research.[7] Link

-

Ueno, Y., & Kubota, K. (1976). DNA-attacking ability of carcinogenic mycotoxins in recombination-deficient mutant cells of Bacillus subtilis. Cancer Research.[7] Link

-

Bouhet, J.C., et al. (1976). Specific and non-specific interactions of two carcinogenic mycotoxins, luteoskyrin and rugulosin with nucleic acids. Biochimica et Biophysica Acta (BBA). Link

-

IARC Working Group. (1987). Rugulosin.[8][9] In: Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. IARC Monographs Supplement 7. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Specific and non-specific interactions of two carcinogenic mycotoxins, luteoskyrin and rugulosin with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friend or Foe: Protein Inhibitors of DNA Gyrase | MDPI [mdpi.com]

- 4. Chronic toxicity and hepatocarcinogenicity of (+) rugulosin, an anthraquinoid mycotoxin from penicillium species: preliminary surveys in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive analysis of the animal carcinogenicity data for glyphosate from chronic exposure rodent carcinogenicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IARC - Pharos [pharos.habitablefuture.org]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Structural Nuances of Rugulosin and Its Biological Significance

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Rugulosin Isomers

Rugulosin is a mycotoxin belonging to the bisanthraquinone class of secondary metabolites, produced predominantly by fungi of the Penicillium and Talaromyces genera.[1] These compounds are characterized by a dimeric structure derived from anthraquinone monomers like emodin.[2] Structurally, rugulosin possesses a complex, cage-like architecture with multiple chiral centers, giving rise to different stereoisomers, most notably (+)-rugulosin and (-)-rugulosin.[1][3] This stereochemistry is not a trivial structural feature; it is a critical determinant of the molecule's biological activity. While both isomers are recognized as hepatotoxic and potentially carcinogenic mycotoxins found as contaminants in foodstuffs like rice, their cytotoxic profiles exhibit significant differences.[4]

This guide, intended for researchers in toxicology, pharmacology, and drug development, provides a detailed examination of the in vitro cytotoxicity of rugulosin isomers. We will dissect the structure-activity relationships, explore the mechanistic underpinnings of their toxicity, and provide field-proven protocols for their assessment. The focus is not merely on the data but on the causality behind the experimental design and the interpretation of results, reflecting the perspective of a senior application scientist.

Comparative Cytotoxicity: A Tale of Two Isomers

The fundamental principle that stereoisomerism can dictate biological efficacy is vividly illustrated by rugulosin. The spatial arrangement of atoms defines how the molecule interacts with its biological targets, leading to marked differences in potency.

Potency and Cellular Susceptibility

Direct comparative studies have demonstrated that the chirality of rugulosin is paramount to its cytotoxic potential. Research has shown that (-)-rugulosin is 3- to 10-fold more cytotoxic to HeLa (human cervical cancer) and L (murine fibroblast) cells than its enantiomer, (+)-rugulosin.[3] This underscores the necessity of high-purity isomer separation for accurate toxicological assessment, as racemic mixtures can produce misleading results.[5][6]

The cytotoxicity of these compounds is also highly dependent on the cell line being investigated, a crucial factor in experimental design.[7] For instance, (+)-rugulosin and its biosynthetic precursor, skyrin, exhibit potent cytotoxic activity against the insect cell line Sf9 but show significantly weaker activity against mammalian cells like HepG2 (human hepatoma), C6/36 (mosquito), and L929 (mouse fibroblast) cells.[8] In contrast, rugulosin A has demonstrated broad-spectrum anticancer activity with IC₅₀ values in the micromolar range against human liver (QGY7701), lung (H1299), and colon (HCT116) cancer cells.[2]

The choice of cell line should be mechanistically driven. HepG2 cells are a logical choice for studying hepatotoxins like rugulosin due to their liver origin and metabolic capabilities.[9][10] Studies on skyrin found that HepG2 cells were more susceptible to its cytotoxic effects compared to non-cancerous human lymphocytes, suggesting a degree of selectivity for cancer cells that warrants further investigation for rugulosin isomers as well.

Quantitative Cytotoxicity Data

To facilitate comparison, the following table summarizes reported 50% inhibitory concentration (IC₅₀) values for rugulosin isomers and the related compound skyrin across different cell lines.

| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |

| Rugulosin A | QGY7701 | Human Liver Cancer | 17.6 | [2] |

| H1299 | Human Lung Cancer | 19.4 | [2] | |

| HCT116 | Human Colon Cancer | 21.2 | [2] | |

| (+)-Rugulosin | Sf9 | Insect (Fall armyworm) | ~2.1 (1.2 µg/mL) | [8] |

| HepG2 | Human Hepatoma | Weak Activity | [8] | |

| (-)-Rugulosin | HeLa | Human Cervical Cancer | 3-10x more potent than (+) | [3] |

| L cells | Murine Fibroblast | 3-10x more potent than (+) | [3] | |

| Skyrin | Sf9 | Insect (Fall armyworm) | ~16.8 (9.6 µg/mL) | [8] |

| HepG2 | Human Hepatoma | More prone than lymphocytes | [11] |

Note: Direct comparison of IC₅₀ values should be done cautiously due to variations in experimental conditions (e.g., incubation time, assay method) between studies.

Mechanisms of Cytotoxicity: From DNA Damage to Apoptosis

The cytotoxic effects of rugulosin isomers appear to be multifaceted, primarily involving the disruption of core cellular processes like DNA replication and the induction of programmed cell death (apoptosis).

Interaction with Nucleic Acids and DNA Damage

Early research identified that rugulosin inhibits DNA replication, transcription, and repair processes in both prokaryotic and eukaryotic cells, suggesting a direct interaction with nucleic acids.[4] This mode of action is shared by other anthraquinones. The proposed mechanism involves the formation of chelate-complexes with DNA, which can physically obstruct the machinery of replication and transcription.[4] Furthermore, some related compounds are known to function as topoisomerase inhibitors, an enzyme critical for resolving DNA supercoiling during replication.[2] While not yet definitively proven for rugulosin, this remains a plausible mechanism contributing to its cytotoxicity.[2]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of significant cellular stress and DNA damage is the initiation of apoptosis and the arrest of the cell cycle to prevent the proliferation of damaged cells.[12][13] While specific studies on rugulosin are limited, the mechanisms of similar cytotoxic compounds provide a strong predictive framework. The cytotoxic activity of many natural compounds involves:

-

Cell Cycle Arrest: Compounds that damage DNA often trigger cell cycle checkpoints, particularly at the G2/M phase, to allow time for repair or to initiate apoptosis if the damage is too severe.[14][15] This is frequently observed via flow cytometric analysis of cellular DNA content.

-

Apoptosis Induction: The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Evidence for apoptosis includes morphological changes like nuclear condensation and fragmentation (observable with DAPI or Hoechst staining), and biochemical markers like the externalization of phosphatidylserine (detected by Annexin V) and the activation of caspases.[12][16]

The following diagram illustrates a plausible signaling pathway for rugulosin-induced cytotoxicity, integrating the known effects on DNA with common downstream apoptotic events.

Caption: Hypothetical pathway for Rugulosin-induced apoptosis and cell cycle arrest.

Experimental Protocols for Cytotoxicity Assessment

Rigorous and reproducible in vitro testing is the cornerstone of toxicological research. The choice of assay depends on the specific question being asked—whether it's a general measure of cell viability, or a specific inquiry into apoptosis or cell cycle disruption.[7][17]

General Workflow for In Vitro Cytotoxicity Testing

The process of evaluating a compound's cytotoxicity follows a logical sequence from preparation to data interpretation. This workflow ensures that results are reliable and contextualized.

Caption: Standardized workflow for in vitro cytotoxicity assessment.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the absorbance of which is proportional to the number of living cells.[17]

Materials:

-

Selected cell line (e.g., HepG2)

-

Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

96-well flat-bottom plates

-

Rugulosin isomer stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the rugulosin isomer in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Causality Check: Include vehicle controls (medium with the highest concentration of DMSO used) to account for solvent toxicity and untreated controls (medium only) to represent 100% viability.

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[7]

Materials:

-

Treated and control cells (from a 6-well plate)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the rugulosin isomer (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture supernatant (containing floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Causality Check: The double staining is critical. Annexin V alone cannot distinguish late apoptosis from necrosis. PI provides this crucial differentiation.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

Conclusion and Future Directions

The in vitro cytotoxicity of rugulosin is fundamentally dictated by its stereochemistry, with the (-)-isomer demonstrating significantly higher potency than the (+)-isomer in mammalian cell lines.[3] The primary mechanism of action appears to involve interactions with nucleic acids, leading to DNA damage, cell cycle arrest, and the induction of apoptosis.[2][4] However, the precise molecular targets, such as specific topoisomerases, and the full signaling cascades that differentiate the isomers' activities remain areas for further intensive investigation.

For drug development professionals, the selective cytotoxicity of rugulosin A and related compounds against cancer cells compared to non-cancerous cells presents a compelling, albeit early-stage, therapeutic window.[2][11] Future research should focus on quantitative structure-activity relationship (QSAR) studies to identify the key structural motifs responsible for cytotoxicity, potentially leading to the design of novel, potent, and selective anticancer agents derived from the bisanthraquinone scaffold.[18]

References

-

Brezovska, B., et al. (2022). Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells. MDPI. Available at: [Link]

-

Ma, L., et al. (2021). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. PubMed. Available at: [Link]

-

Lajoinie, G., et al. (1977). Specific and non-specific interactions of two carcinogenic mycotoxins, luteoskyrin and rugulosin with nucleic acids. PubMed. Available at: [Link]

-

Yokota, T., et al. (2014). Cytotoxic Activities and Structure-Cytotoxic Relationships of Steroidal Saponins. ResearchGate. Available at: [Link]

-

Khoury, L., et al. (2021). In vitro cytotoxicity and genotoxicity of three cytotoxic compounds... ResearchGate. Available at: [Link]

-

Cimmino, A., et al. (2022). In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin. National Institutes of Health (NIH). Available at: [Link]

-

Various Authors. (n.d.). Rugulosin. Grokipedia. Available at: [Link]

-

Alassane-Kpembi, I., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. PubMed. Available at: [Link]

-

Mandic, B., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. MDPI. Available at: [Link]

-

Robles-Reyes, T., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI. Available at: [Link]

-

Isaka, M., et al. (2002). Chemical structures of (+)rugulosin (1) and skyrin (2). ResearchGate. Available at: [Link]

-

Ghosh, A., et al. (2020). In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination. National Institutes of Health (NIH). Available at: [Link]

-

Tomoda, H., et al. (2011). New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. ResearchGate. Available at: [Link]

-

Alassane-Kpembi, I., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI. Available at: [Link]

-

Al-Ostath, R., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

-

Mena, P., et al. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2011). Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells. PubMed. Available at: [Link]

-

Haddad Almeida, M. M. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]

-

Alassane-Kpembi, I., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. National Institutes of Health (NIH). Available at: [Link]

-

Liu, T., et al. (2016). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. National Institutes of Health (NIH). Available at: [Link]

-

Wang, H., et al. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Frontiers. Available at: [Link]

-

Li, T., et al. (2022). Analytical Separation of Closantel Enantiomers by HPLC. MDPI. Available at: [Link]

-

King, M. L., et al. (2008). Rocaglaol induces apoptosis and cell cycle arrest in LNCaP cells. PubMed - National Institutes of Health (NIH). Available at: [Link]

-

Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available at: [Link]

-

Cimmino, A., et al. (2022). In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin. MDPI. Available at: [Link]

-

Brozovic, A., et al. (2010). Cytotoxic and Apoptotic Effect of Structurally Similar Flavonoids on Parental and Drug-Resistant Cells of a Human Cervical Carcinoma. ResearchGate. Available at: [Link]

-

Brezovska, B., et al. (2022). Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells. MDPI. Available at: [Link]

-

Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate. Available at: [Link]

-

Hsieh, T.-H., et al. (2018). Induction of apoptosis and cell cycle arrest by RS-PP-050. ResearchGate. Available at: [Link]

-

D'Orazio, G., et al. (2021). Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife. Available at: [Link]

-

Wdrzyk, A., et al. (2023). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. MDPI. Available at: [Link]

Sources

- 1. Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Specific and non-specific interactions of two carcinogenic mycotoxins, luteoskyrin and rugulosin with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sfera.unife.it [sfera.unife.it]

- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 15. Rocaglaol induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Intramolecular Michael Addition in Rugulosin A Synthesis

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Organic Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The synthesis of Rugulosin A represents a masterclass in biomimetic efficiency, hinging on a specific, thermodynamically driven cascade: the spontaneous intramolecular Michael addition .[1] This reaction converts the kinetically formed flavoskyrin intermediate into the thermodynamically stable, cage-like skyrane core characteristic of Rugulosin A.

This guide deconstructs the mechanistic logic of this transformation, contrasting the biosynthetic pathway (enzymatically gated) with the chemical total synthesis (base-promoted). It provides a validated protocol for the in vitro construction of the Rugulosin cage, emphasizing the control of tautomeric equilibria to favor "cage closure" over aromatization.

Structural Analysis & Retrosynthetic Logic

The "Skyrane" Challenge

Rugulosin A is a bis-anthraquinoid mycotoxin defined by its

-

The Thermodynamic Pivot: The synthesis relies on the dimerization of monomeric anthrones (e.g., emodin anthrone). The resulting dimer can adopt two major forms:

-

Skyrin: A planar, fully aromatic bis-anthraquinone (thermodynamically stable in oxidative conditions, but structurally distinct).

-

Rugulosin A: A globular, caged structure formed via Michael addition.

-

Key Insight: The "spontaneous" Michael addition is a desymmetrizing event that relieves the steric strain of the initial dimer (flavoskyrin) by folding it into the compact rugulosin cage.

Mechanistic Pathway: The Cytoskyrin Cascade[3][4][5]

The transformation follows a strict order of operations known as the Cytoskyrin Cascade .[3][4]

Step 1: Oxidative Dimerization

The process begins with the oxidative radical coupling of two monomeric anthrone units (typically emodin derivatives).

-

Reagent:

, -

Intermediate: The immediate product is Flavoskyrin , a non-aromatic, crowded dimer.

Step 2: The Spontaneous Michael Addition

This is the core topic of this guide. Flavoskyrin contains an enone system and a potential enol nucleophile.

-

Mechanism: An intramolecular conjugate addition (Michael reaction) occurs where the enol of one monomer attacks the

-position of the enone on the adjacent monomer. -

Spontaneity: In biological systems (and optimized chemical synthesis), this step is "spontaneous" because the caged product (Rugulosin) is thermodynamically favored over the sterically congested Flavoskyrin, provided that aromatization to Skyrin is blocked.

Pathway Visualization

The following diagram illustrates the bifurcation between the flat Skyrin product and the caged Rugulosin product.

Figure 1: The mechanistic bifurcation. The Michael addition pathway (Green) is selected by suppressing aromatization to Skyrin (Grey).

Experimental Protocol: Biomimetic Total Synthesis

This protocol is adapted from the landmark work of Nicolaou et al. and Porco et al. , utilizing a chemical mimic of the biosynthetic pathway.

Reagents & Equipment

| Component | Specification | Role |

| Precursor | Emodin Anthrone / Emodin | Starting Monomer |

| Oxidant | Manganese Dioxide ( | Induces radical dimerization |

| Base Catalyst | Triethylamine ( | Promotes enolization for Michael addition |

| Solvent | Acetone or | Reaction medium |

| Temperature | 25°C to 50°C | Thermodynamic control |

Step-by-Step Methodology

Phase 1: Oxidative Dimerization (Generation of Flavoskyrin)

-

Preparation: Dissolve the monomeric anthrone derivative (1.0 equiv) in anhydrous acetone (0.05 M concentration).

-

Oxidation: Add activated

(10.0 equiv) in a single portion. -

Reaction: Stir vigorously at room temperature for 30–60 minutes.

-

Checkpoint: Monitor by TLC.[5] The monomer spot will disappear, replaced by a less polar yellow/orange spot (Flavoskyrin).

-

-

Filtration: Filter the mixture through a Celite pad to remove manganese salts. Concentrate the filtrate in vacuo immediately. Do not store the intermediate; proceed directly to Phase 2.

Phase 2: The Michael Cascade (Cage Closure)

-

Resuspension: Redissolve the crude Flavoskyrin residue in

. -

Induction: Add catalytic Triethylamine (

, 0.1 equiv) or Pyridine (1.0 equiv).-

Note: While the reaction is "spontaneous," the base ensures the enol/enolate concentration is sufficient to overcome the activation barrier at a practical rate.

-

-

Incubation: Stir at ambient temperature (25°C) for 2–4 hours.

-

Observation: The solution may shift color as the conjugation length changes during cage formation.

-

-

Workup: Quench with dilute HCl (1M), extract with EtOAc, and dry over

. -

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). Rugulosin A typically elutes as a bright yellow solid.

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the conversion of anthrone monomers to Rugulosin A.

Scientific Validation: Why This Works

Thermodynamic vs. Kinetic Control

-

Kinetic Product: Flavoskyrin is formed rapidly via radical coupling. However, it suffers from significant steric repulsion between the two anthrone subunits.

-

Thermodynamic Product: Rugulosin A is the global thermodynamic minimum among the non-aromatized isomers. The Michael addition forms two new C-C bonds that "tie back" the structure, reducing steric clash and locking the conformation.

The Biosynthetic Nuance

Recent studies (Tang et al., 2021) revealed that in nature, an enzyme (RugH , an aldo-keto reductase) plays a critical role.[1][6] It reduces a specific ketone on the precursor.[1][6] This reduction is vital because it prevents the aromatization to Skyrin . Once this "escape route" to Skyrin is blocked, the molecule has no choice but to undergo the spontaneous Michael addition to form Rugulosin. In chemical synthesis, we mimic this by using specific oxidation states and base catalysis to steer the pathway.[5]

References

-

Nicolaou, K. C., et al. (2007).[2][4] "Total Synthesis of Rugulosin and 2,2'-epi-Cytoskyrin A." Journal of the American Chemical Society.[2]

-

Qin, T., Porco, J. A., et al. (2013). "Total Synthesis of the Rugulosins." Journal of the American Chemical Society.

-

Zhang, W., Tang, Y., et al. (2021). "Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones."[1][6] Journal of the American Chemical Society.

-

Saha, N., et al. (2018).[2] "Monomeric Dihydroanthraquinones: A Chemoenzymatic Approach and its (Bio)synthetic Implications for Bisanthraquinones." Chemistry - A European Journal.[2][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Total syntheses of 2,2'-epi-cytoskyrin A, rugulosin, and the alleged structure of rugulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Cytochrome P450 Monooxygenase in Rugulosin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rugulosin, a complex bisanthraquinone mycotoxin, represents a fascinating example of fungal metabolic engineering.[1] Produced by various Penicillium and Talaromyces species, its unique cage-like structure and significant biological activities, including hepatotoxicity and antimicrobial effects, make it a subject of intense scientific scrutiny.[1] The biosynthesis of this intricate molecule is a multi-step process originating from the polyketide pathway, orchestrated by a dedicated biosynthetic gene cluster (rug).[1][2][3] Central to the construction of the rugulosin scaffold is the catalytic prowess of a specific cytochrome P450 monooxygenase, RugG. This guide provides a detailed exploration of the pivotal role of this P450 enzyme, dissecting its function in the oxidative dimerization that forms the core bisanthraquinone structure. We will examine the intertwined relationship between the biosynthesis of rugulosin and the related metabolite skyrin, highlighting the P450-catalyzed reaction as the critical branch point. Furthermore, this document furnishes detailed experimental protocols for the genetic and biochemical characterization of this P450, offering a practical framework for researchers in natural product biosynthesis and drug discovery.

Introduction to Rugulosin and Fungal Bisanthraquinones

Rugulosin (C₃₀H₂₂O₁₀) is a secondary metabolite characterized by a rigid, cage-like architecture formed by two linked anthraquinone units.[1] This structure arises from a complex biosynthetic pathway found in various filamentous fungi, including Talaromyces islandicus (Penicillium islandicum), Talaromyces rugulosus, and other related species.[4][5][6][7] The biological profile of rugulosin is multifaceted; it is a known mycotoxin with documented hepatotoxic and potentially carcinogenic properties, posing a risk to animal and human health through food contamination.[1] Conversely, it also exhibits promising antibacterial activity, notably against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1]

The biosynthesis of rugulosin, like many fungal pigments, begins with the assembly of a polyketide backbone from acetate units by a non-reducing polyketide synthase (PKS).[1] This initial phase generates monomeric anthraquinones, such as emodin. The subsequent, and most critical, phase involves the dimerization of these monomers and a series of tailoring reactions to yield the final complex structure. It is in this dimerization step that cytochrome P450 monooxygenases play an indispensable role.[1][2]

The Central Role of Cytochrome P450 Monooxygenases in Fungal Secondary Metabolism

Cytochrome P450 monooxygenases (CYPs or P450s) are a ubiquitous superfamily of heme-thiolate proteins that function as versatile biocatalysts.[8][9] In fungi, they are deeply involved in a multitude of cellular processes, including primary metabolism (e.g., sterol biosynthesis) and the detoxification of xenobiotics.[10][11][12] Critically, P450s are paramount as "tailoring enzymes" in secondary metabolism.[13] They introduce chemical modifications to core scaffolds generated by PKSs or non-ribosomal peptide synthetases (NRPSs), thereby dramatically increasing the chemical diversity of natural products.[13][14]

The archetypal P450 reaction involves the activation of molecular oxygen to insert one oxygen atom into a substrate, a process that requires a steady supply of electrons, typically from a partnering NADPH-dependent P450 reductase (CPR).[8][9][15] This catalytic capability allows P450s to perform a vast array of chemical transformations, including hydroxylation, epoxidation, dealkylation, and, as is crucial for rugulosin biosynthesis, oxidative C-C bond formation.[9]

Elucidation of the Rugulosin Biosynthetic Pathway: A Focus on P450-Mediated Steps

The biosynthetic pathway of rugulosin remained enigmatic for decades until recent advances in genome sequencing and molecular genetics pinpointed the responsible genes.[2][3] Research on Talaromyces sp. YE3016 led to the identification and characterization of the rug biosynthetic gene cluster (BGC), which governs the concurrent production of both rugulosin A and the related bisanthraquinone, skyrin.[2][3][16]

The Key P450 Enzyme: RugG and Oxidative Dimerization

Within the rug gene cluster, a gene encoding a cytochrome P450 monooxygenase, designated RugG , was identified as the catalyst for the key dimerization step.[2][3] Through a combination of gene inactivation and heterologous expression studies, RugG was shown to catalyze the 5,5'-dimerization of two emodin molecules.[2] The proposed mechanism involves the generation of emodin radicals, which then undergo oxidative coupling to form the C-C bond linking the two anthraquinone units.[2][3] This reaction does not directly produce skyrin but rather its immediate precursor.

The Branch Point: An Intertwined Biosynthetic Crossroads

The RugG-catalyzed reaction represents a critical juncture in the pathway, leading to a precursor that can be partitioned towards either skyrin or rugulosin A.[2][17] This partitioning is controlled by another enzyme in the cluster, an aldo-keto reductase named RugH .

-

Path to Skyrin: In the absence of further enzymatic action, the closest skyrin precursor (CSP) formed by RugG tautomerizes to yield the stable, symmetric bisanthraquinone, skyrin.[2]

-

Path to Rugulosin A: The reductase RugH can intercept the CSP before tautomerization. RugH catalyzes the reduction of a ketone group on the CSP. This reduction prevents the formation of skyrin and primes the molecule for a spontaneous intramolecular Michael addition. This subsequent cyclization event is what ultimately forms the distinctive cage-like structure of rugulosin A.[2][3]

This elegant mechanism, where a P450 creates a key intermediate and a reductase dictates its ultimate fate, is a remarkable example of enzymatic control in complex natural product biosynthesis.

Caption: Workflow for targeted gene inactivation.

This protocol reconstitutes the pathway in a clean, well-characterized host, directly demonstrating the sufficiency of the selected genes to produce the metabolites. [18][19][20][21] Step-by-Step Methodology:

-

Host Strain Selection: Choose a suitable fungal heterologous host, such as Aspergillus nidulans, which has a well-developed genetic toolkit and a relatively clean secondary metabolite background.

-

Gene Cloning & Vector Construction: Amplify the cDNAs of the essential genes (e.g., the PKS, rugG, and rugH) from the producing Talaromyces strain. Clone them into fungal expression vectors under the control of a strong, inducible or constitutive promoter (e.g., PgpdA).

-

Host Transformation: Transform the expression constructs into the A. nidulans host strain using protoplast transformation. Co-transform vectors for the PKS, rugG, and rugH to reconstitute the pathway.

-

Strain Cultivation: Grow the transformant strains in a suitable liquid or solid medium. If using an inducible promoter, add the inducing agent (e.g., threonine for PalcA).

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract the metabolites and analyze by HPLC and LC-MS/MS.

-

Causality Confirmation: Compare the metabolite profiles of strains expressing different combinations of the genes:

-

Host only (negative control)

-

Host + PKS + rugG (should produce skyrin)

-

Host + PKS + rugG + rugH (should produce rugulosin A)

-

Caption: Workflow for heterologous pathway reconstitution.

Data Summary and Interpretation

Table 1: Key Enzymes and their Functions in the Rugulosin Pathway

| Gene | Enzyme Type | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| rugA (example) | Polyketide Synthase | Acetyl-CoA, Malonyl-CoA | Emodin | Forms the monomeric anthraquinone backbone. |

| rugG | Cytochrome P450 | Emodin | Closest Skyrin Precursor (CSP) | Catalyzes the critical C-C bond-forming oxidative dimerization. [2][3] |

| rugH | Aldo-keto Reductase | Closest Skyrin Precursor (CSP) | Reduced CSP | Diverts the pathway from skyrin to rugulosin via ketone reduction. [2][3]|

Table 2: Predicted Metabolite Profiles from Genetic Experiments

| Fungal Strain | Relevant Genotype | Emodin | Skyrin | Rugulosin A |

|---|---|---|---|---|

| Wild-Type Talaromyces sp. | rugG+, rugH+ | Trace | +++ | +++ |

| ΔrugG Mutant | rugG-, rugH+ | +++ (Accumulated) | - | - |

| A. nidulans + PKS + rugG | Heterologous | Trace | +++ | - |

| A. nidulans + PKS + rugG + rugH | Heterologous | Trace | +/- (Reduced) | +++ |

Broader Implications and Future Directions

The elucidation of the role of RugG in rugulosin biosynthesis has significant implications beyond fundamental biochemistry.

-

Synthetic Biology & Chemoenzymatic Synthesis: RugG presents an opportunity as a biocatalyst for the chemoenzymatic synthesis of dimeric polyphenols. [2][22][23][24]Its ability to perform stereoselective oxidative coupling is a valuable tool for creating complex molecules that are challenging to produce through traditional organic synthesis.

-

Understanding Chemical Diversity: The intertwined pathway of rugulosin and skyrin is a paradigm for how fungi can generate multiple complex products from a single gene cluster and a common intermediate. This highlights the combinatorial potential of tailoring enzymes, particularly P450s, in evolving new chemical structures.

-